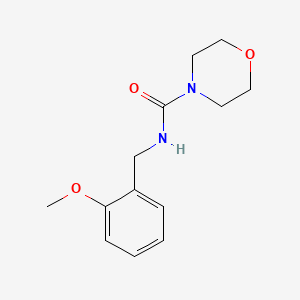
2-(2-methoxybenzyl)quinuclidin-3-one oxime hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound belongs to the quinuclidine family, a class of nitrogen-containing bicyclic compounds that are significant in medicinal chemistry due to their structural similarity to quinoline alkaloids. Research in this area often focuses on the synthesis of novel derivatives for potential biological activities and the exploration of their chemical and physical properties.
Synthesis Analysis
The synthesis of quinuclidine derivatives generally involves multistep chemical reactions, starting from basic heterocyclic compounds or by modifying existing quinuclidine structures. For example, Vorob'eva et al. (1983) described the synthesis of 3-substituted quinuclidines by reducing benzoylmethylquinuclidines and their oximes, indicating a method that could potentially be adapted for the synthesis of the compound (Vorob'eva, Mikhlina, Turchin, Sheinker, & Yakhontov, 1983).
Molecular Structure Analysis
The molecular structure of quinuclidine derivatives is typically characterized using techniques like X-ray crystallography and NMR spectroscopy. For instance, Liu et al. (2013) provided a detailed crystal structure of a complex derived from a related compound, which could offer insights into the structural aspects of quinuclidine derivatives (Liu, Zhang, Cui, Zhang, & Ma, 2013).
Chemical Reactions and Properties
Quinuclidine derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. For example, the transformation of benzo[b]quinuclidines into quinoline derivatives under certain conditions demonstrates the reactivity of the quinuclidine ring system (Mikhlina, Vorob'eva, Turchin, Komarova, Yakhontov, & Sheinker, 1972).
Applications De Recherche Scientifique
Stereochemical Transformations
Another aspect of research on quinuclidine derivatives includes the study of stereochemical transformations. For example, 6-methoxybenzo[b]quinuclidines and their 3-oxo derivatives, along with various 3-mono- and 3,3-disubstituted derivatives, have been synthesized to observe the transformations. Such studies provide insights into the facile transformation of specific quinuclidine derivatives, highlighting the complex stereochemical behavior of these compounds and their potential for further chemical modifications (Mikhlina et al., 1972).
Advanced Synthetic Techniques
Recent advances in the synthesis of quinuclidin-3-one derivatives, including potentially 2-(2-methoxybenzyl)quinuclidin-3-one oxime hydrochloride, involve novel synthetic techniques such as mechanochemical and microwave synthesis. These methods have been applied to synthesize four O-substituted oximes of quinuclidin-3-one using O-substituted hydroxylamine hydrochlorides, yielding pure (E) oximes with high stereospecificity and conversion rates. This research demonstrates the potential of alternative synthetic methods in producing quinuclidine derivatives with improved efficiency and environmental sustainability (Spahić et al., 2022).
Application in Organic Synthesis
Quinuclidine derivatives, such as 2-(2-methoxybenzyl)quinuclidin-3-one oxime hydrochloride, also find applications in organic synthesis. For instance, the visible-light-mediated generation of iminyl radicals from benzyl oxime ethers, leading to the synthesis of pyrroline through hydroimination cyclization, showcases the utility of quinuclidine-based compounds in facilitating novel organic reactions. This approach highlights the role of quinuclidine derivatives in enabling new pathways in organic synthesis, potentially leading to the development of new compounds and materials (Usami et al., 2018).
Propriétés
IUPAC Name |
(NZ)-N-[2-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-19-14-5-3-2-4-12(14)10-13-15(16-18)11-6-8-17(13)9-7-11;/h2-5,11,13,18H,6-10H2,1H3;1H/b16-15-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCREBROFGOHCG-YFKNTREVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2C(=NO)C3CCN2CC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CC2/C(=N\O)/C3CCN2CC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-[2-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-ylidene]hydroxylamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine](/img/structure/B5507803.png)

![N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide](/img/structure/B5507826.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(morpholin-4-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5507832.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]propanamide](/img/structure/B5507845.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5507847.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(5-methoxy-2-furoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5507854.png)
![N-(4-methylphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5507857.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B5507866.png)

![2-[2-(2,3-dimethoxyphenyl)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5507872.png)

![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B5507894.png)